N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Mode of Action
The compound inhibits the catalytic activity of ALOX15 in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and subsequently its function . The compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The compound affects the biochemical pathways involving ALOX15. ALOX15 is involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound disrupts these metabolic pathways, which can have downstream effects on processes such as inflammation and cancer progression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on ALOX15. This inhibition can disrupt the metabolism of certain fatty acids and potentially alter cellular processes such as inflammation and cancer progression . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the reaction of chalcones with hydrazine derivatives. The process can be summarized as follows:
Formation of Chalcones: The initial step involves the condensation of 4-methoxyacetophenone with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The resulting chalcone undergoes cyclization with hydrazine hydrate or its derivatives under reflux conditions to form the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, sulfonyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-phenyl-2-pyrazoline: Lacks the methoxy and methylsulfonyl groups, resulting in different biological activities.
5-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline: Similar structure but without the acetyl and methylsulfonyl groups.
3-{2-[(Methylsulfonyl)amino]phenyl}-2-pyrazoline: Lacks the acetyl and methoxy groups.
Uniqueness
N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-19(14-8-10-15(26-2)11-9-14)12-18(20-22)16-6-4-5-7-17(16)21-27(3,24)25/h4-11,19,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRTBIRGCVQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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